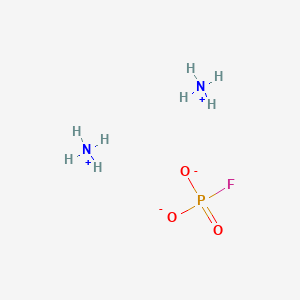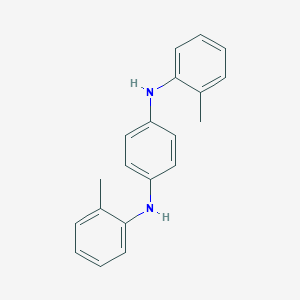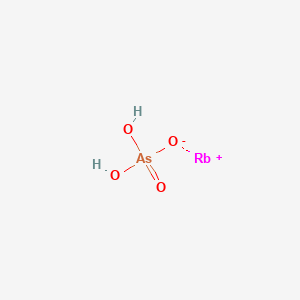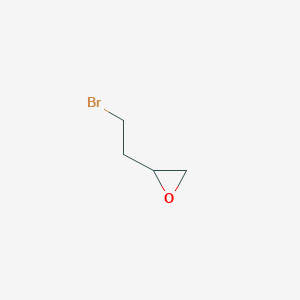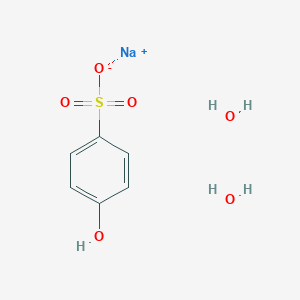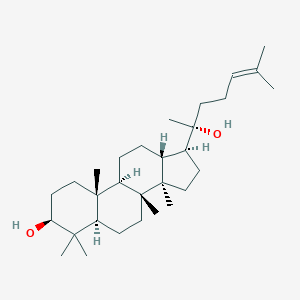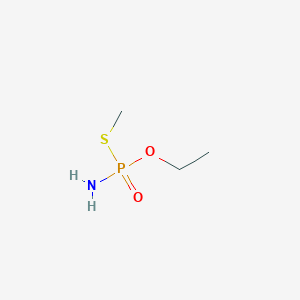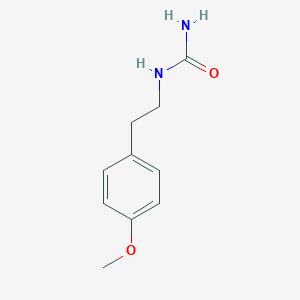
尿素,(4-甲氧基苯乙基)-
描述
[2-(4-methoxyphenyl)ethyl]urea, also known as 4-methoxyphenethylurea, is a compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of the 4-methoxyphenethyl group into the urea structure enhances its potential for various biological interactions and applications.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
Target of Action
Urea, (4-methoxyphenethyl)-, also known as [2-(4-methoxyphenyl)ethyl]urea, is a derivative of urea and phenethylamine . They can engage key protein interactions due to their tunable physicochemical and structural properties .
Mode of Action
The mode of action of urea derivatives can vary depending on their structure and target. Urea is a major component of many daily skincare products and is widely used for its keratolytic emollient properties . It’s used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . The mode of action of urea goes far beyond its assumed passive role . It has been described that urea exerts specific gene regulatory activities affecting mRNA expression of certain genes that play a role in the differentiation of keratinocytes .
Biochemical Pathways
Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways . For example, the incorporation of phenethylamine, an active neurotransmitter in the human central nervous system, in urea-based derivatives, can lead to potential cardiac myosin activators for the treatment of systolic heart failure . Urea is the major end product of nitrogen metabolism in mammals, appearing in the urine. The most important biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle .
Pharmacokinetics
Studies on urea excretion by the normal kidney have contributed significantly to our understanding of nitrogen metabolism and renal function . In mammals, urea appears to have a function only in the kidney, where its accumulation in the renal medulla helps to improve the performance of the countercurrent multiplier, the renal mechanism for conserving water .
Result of Action
Many aromatic urea derivatives have been shown to have good anticancer activity . For example, unsymmetrical urea compounds containing a phenethylamine ring have been reported to have cytotoxicity against various cell lines .
Action Environment
It’s known that the reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature, thus allowing access to sensitive functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and air exposure.
生化分析
Biochemical Properties
Urea, (4-methoxyphenethyl)-, interacts with key protein interactions owing to their tunable physicochemical and structural properties . It is involved in reactions that proceed to completion in the absence of base and under air at room temperature .
Cellular Effects
Urea, (4-methoxyphenethyl)-, has been reported to have remarkable activity against tested cell lines, especially against the HeLa cell line . It influences cell function by engaging in key protein interactions .
Molecular Mechanism
The molecular mechanism of Urea, (4-methoxyphenethyl)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the reactions involving this compound proceed to completion in the absence of base and under air at room temperature .
Dosage Effects in Animal Models
The effects of Urea, (4-methoxyphenethyl)-, vary with different dosages in animal models .
Metabolic Pathways
Urea, (4-methoxyphenethyl)-, is involved in various metabolic pathways .
Transport and Distribution
It is known that it interacts with key protein interactions .
Subcellular Localization
It is known that it interacts with key protein interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenethylurea typically involves the reaction of 4-methoxyphenethylamine with urea. One common method involves the formation of an imidazolide intermediate, which then reacts with 4-methoxyphenethylamine in aqueous conditions. This reaction proceeds to completion in the absence of a base and under air at room temperature, allowing access to sensitive functional groups .
Industrial Production Methods: Industrial production of 4-methoxyphenethylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 4-methoxyphenethylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like boron tribromide for demethylation.
Major Products:
Oxidation: Formation of 4-hydroxyphenethylurea.
Reduction: Formation of 4-methoxyphenethylamine derivatives.
Substitution: Formation of various substituted phenethylurea derivatives.
相似化合物的比较
Phenethylurea: Lacks the methoxy group, resulting in different biological activities.
4-Hydroxyphenethylurea: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and interactions.
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: A selective GSK-3β inhibitor with different therapeutic applications
Uniqueness: 4-methoxyphenethylurea is unique due to the presence of the methoxy group, which enhances its potential for specific biological interactions and applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and activities.
属性
IUPAC Name |
2-(4-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHATGJEFZCVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159512 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13576-85-7 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


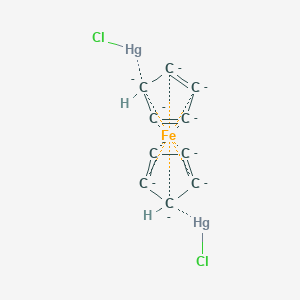
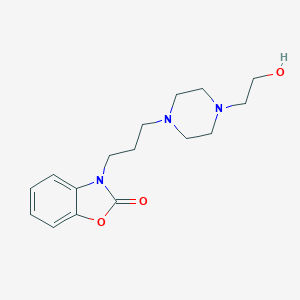
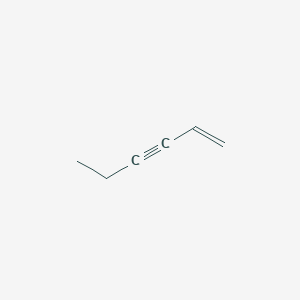
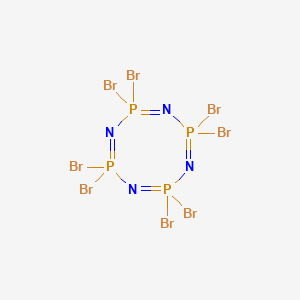
![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)
